molecular formula C3H4BrCl2F B6299678 1-Bromo-2,3-dichloro-2-fluoropropane CAS No. 111483-25-1

1-Bromo-2,3-dichloro-2-fluoropropane

Cat. No.: B6299678
CAS No.: 111483-25-1
M. Wt: 209.87 g/mol
InChI Key: ZICBDVJWRKQUKA-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-2-fluoropropane (C₃H₄BrCl₂F) is a polyhalogenated aliphatic compound characterized by a propane backbone with bromine at position 1, two chlorine atoms at positions 2 and 3, and a fluorine atom at position 2.

Properties

IUPAC Name

1-bromo-2,3-dichloro-2-fluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl2F/c4-1-3(6,7)2-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICBDVJWRKQUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2,3-dichloro-2-fluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1,2,3-trichloropropane is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogen exchange .

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by halogenation, is also a viable approach for large-scale synthesis .

Chemical Reactions Analysis

1-Bromo-2,3-dichloro-2-fluoropropane undergoes various types of chemical reactions, including:

The major products formed from these reactions include alkenes, alcohols, and other halogenated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,3-dichloro-2-fluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2,3-dichloro-2-fluoropropane exerts its effects involves its ability to undergo various chemical transformations. The presence of multiple halogen atoms makes it highly reactive towards nucleophiles and bases. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Cyclopropene Derivatives

Cyclopropene analogs, such as 1-bromo-2,3,3-trifluorocyclopropene (C₃BrF₃), exhibit markedly different properties due to their strained cyclic structure. For instance, its boiling point (38°C) is significantly lower than that of aliphatic halogenated propanes, reflecting reduced molecular weight and ring strain-induced volatility . In contrast, 1-bromo-2,3-dichloro-2-fluoropropane’s linear structure likely results in higher boiling points and greater thermal stability. Cyclopropenes are also more reactive due to ring strain, favoring addition or ring-opening reactions, whereas the target compound’s reactivity may center on halogen displacement or dehydrohalogenation.

Comparison with Aromatic Halogenated Compounds

Aromatic analogs like 1-bromo-2,3-difluorobenzene (C₆H₃BrF₂) demonstrate higher boiling points (234°C) and densities (1.724 g/cm³) due to aromaticity and stronger intermolecular forces . The target compound, being aliphatic, lacks π-electron interactions, leading to lower boiling points and densities. Reactivity diverges further: aromatic bromides undergo electrophilic substitution, while this compound may participate in aliphatic nucleophilic substitutions (e.g., SN2 reactions at the bromine site).

Comparison with Aliphatic Halogenated Propanes

  • 2-Bromo-1-chloropropane (C₃H₆BrCl) : This simpler analog lacks fluorine and has fewer halogens. Its toxicological profile remains understudied , but the addition of fluorine and chlorine in the target compound may alter toxicity and environmental persistence.
  • 3-Bromo-1,1,1-trifluoropropane (C₃H₄BrF₃) : The trifluoromethyl group enhances stability and lipophilicity compared to the dichloro-fluoro substitution in the target compound .

Physical and Chemical Property Analysis

Property This compound (Inferred) 1-Bromo-2,3,3-trifluorocyclopropene 1-Bromo-2,3-difluorobenzene
Molecular Formula C₃H₄BrCl₂F C₃BrF₃ C₆H₃BrF₂
Boiling Point Moderate (est. 80–150°C) 38°C 234°C
Density (g/cm³) ~1.6–1.8 (estimated) N/A 1.724
Key Reactivity SN2 at Br; elimination Ring-opening Electrophilic substitution

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